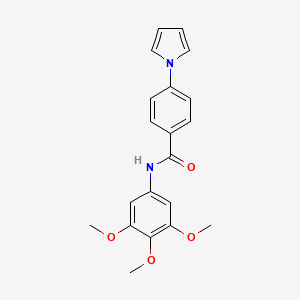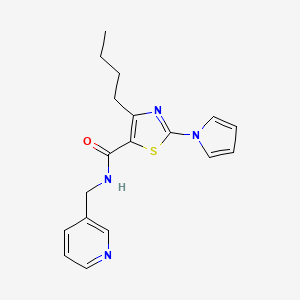![molecular formula C28H31NO6 B11144520 2-oxo-4-propyl-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11144520.png)
2-oxo-4-propyl-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and cyclohexane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as refluxing and stirring at controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:
Biology: This compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-OXO-2H-CHROMEN-7-YL 4-CHLOROBENZOATE: This compound shares a similar chromene core but has different substituents, leading to distinct chemical and biological properties.
4-({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)BUTANOIC ACID: Another related compound with a similar chromene structure but different functional groups.
Uniqueness
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C28H31NO6 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2-oxo-4-propylchromen-7-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H31NO6/c1-2-6-22-15-26(30)35-25-16-23(13-14-24(22)25)34-27(31)21-11-9-19(10-12-21)17-29-28(32)33-18-20-7-4-3-5-8-20/h3-5,7-8,13-16,19,21H,2,6,9-12,17-18H2,1H3,(H,29,32) |
InChI Key |
ACJMMBHGESVSOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide](/img/structure/B11144451.png)
![N-(3,4-dimethoxyphenethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B11144456.png)
![N~1~-(1-methyl-3-phenylpropyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11144460.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide](/img/structure/B11144478.png)
![N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide](/img/structure/B11144483.png)
![2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone](/img/structure/B11144490.png)
![(1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone](/img/structure/B11144492.png)


![2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11144495.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone](/img/structure/B11144499.png)
![2-methoxyethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11144506.png)
![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11144513.png)
![(2E)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11144514.png)
